(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 920263-14-5
VCID: VC4389662
InChI: InChI=1S/C23H23N7O2/c1-16-6-8-18(9-7-16)30-22-20(26-27-30)21(24-15-25-22)28-10-12-29(13-11-28)23(31)17-4-3-5-19(14-17)32-2/h3-9,14-15H,10-13H2,1-2H3
SMILES: CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)OC)N=N2
Molecular Formula: C23H23N7O2
Molecular Weight: 429.484

(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

CAS No.: 920263-14-5

Cat. No.: VC4389662

Molecular Formula: C23H23N7O2

Molecular Weight: 429.484

* For research use only. Not for human or veterinary use.

(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone - 920263-14-5

Specification

CAS No. 920263-14-5
Molecular Formula C23H23N7O2
Molecular Weight 429.484
IUPAC Name (3-methoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C23H23N7O2/c1-16-6-8-18(9-7-16)30-22-20(26-27-30)21(24-15-25-22)28-10-12-29(13-11-28)23(31)17-4-3-5-19(14-17)32-2/h3-9,14-15H,10-13H2,1-2H3
Standard InChI Key SWXXMAUOZRMITM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)OC)N=N2

Introduction

General Principles

The synthesis of compounds containing triazolopyrimidine and piperazine rings typically involves multi-step reactions. These might include:

  • Condensation reactions to form the triazolopyrimidine core.

  • Alkylation or acylation reactions to introduce the piperazine and methoxyphenyl moieties.

Example Synthesis

For related compounds, such as those involving triazoles and piperazines, synthesis often involves:

  • Formation of the Triazole Core: This can be achieved through click chemistry reactions or other methods that form the triazole ring.

  • Introduction of the Piperazine Moiety: This typically involves alkylation reactions where a piperazine derivative is attached to the triazole core.

  • Attachment of the Methoxyphenyl Group: This can be done through acylation reactions, where the methoxyphenyl group is introduced via a carbonyl linkage.

Antimicrobial Activity

Compounds with similar structures, such as those containing triazole and piperazine rings, have shown antimicrobial activity. For example, some triazole derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria . The presence of a piperazine ring can enhance this activity by facilitating interactions with biological targets.

Potential Antiviral Activity

Given the structural complexity and the presence of a triazolopyrimidine core, this compound might also exhibit antiviral properties. Compounds targeting viral enzymes or interfaces, such as those involved in influenza virus replication, are of particular interest .

Data and Research Findings

While specific data on (3-methoxyphenyl)(4-(3-(p-tolyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is not available, related compounds provide insights into potential biological activities:

Compound TypeBiological ActivityNotes
Triazole DerivativesAntimicrobial, particularly against Gram-positive bacteria
Piperazine Containing CompoundsPotential for enhanced biological activity due to piperazine ringGeneral principle
Triazolopyrimidine DerivativesPotential antiviral activity, depending on specific structure

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